molecular formula C17H34ClN3O2 B14701770 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride CAS No. 24269-50-9

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride

Cat. No.: B14701770
CAS No.: 24269-50-9
M. Wt: 347.9 g/mol
InChI Key: LITAZPVHASWWFJ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves the reaction of piperazine derivatives with diethylaminoethyl chloride and cyclohexyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its diethylaminoethyl and cyclohexyl ester groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

24269-50-9

Molecular Formula

C17H34ClN3O2

Molecular Weight

347.9 g/mol

IUPAC Name

cyclohexyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H33N3O2.ClH/c1-3-18(4-2)10-11-19-12-14-20(15-13-19)17(21)22-16-8-6-5-7-9-16;/h16H,3-15H2,1-2H3;1H

InChI Key

LITAZPVHASWWFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCN(CC1)C(=O)OC2CCCCC2.Cl

Origin of Product

United States

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